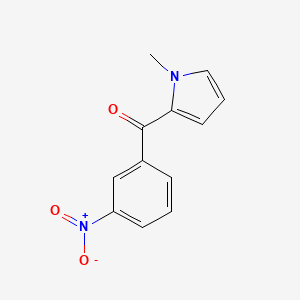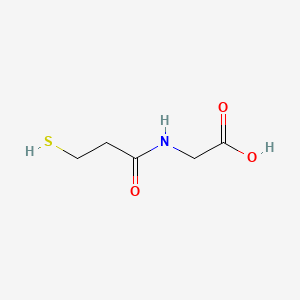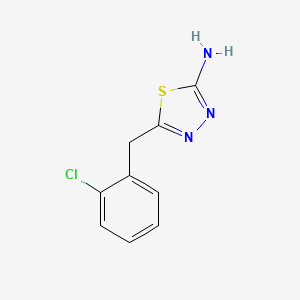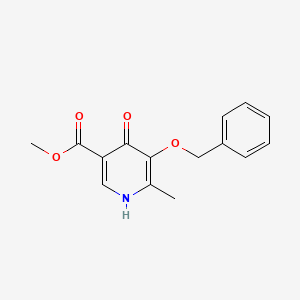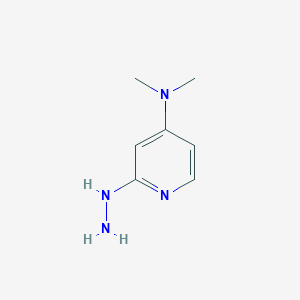
2-hydrazinyl-N,N-dimethylpyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydrazinyl-N,N-dimethylpyridin-4-amine is a chemical compound with the molecular formula C7H12N4 It is a derivative of pyridine and contains both hydrazinyl and dimethylamino functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazinyl-N,N-dimethylpyridin-4-amine typically involves the reaction of 4-dimethylaminopyridine with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves heating 4-dimethylaminopyridine with hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then refluxed for several hours to complete the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product .
Analyse Des Réactions Chimiques
Types of Reactions
2-hydrazinyl-N,N-dimethylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazinyl and dimethylamino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Applications De Recherche Scientifique
2-hydrazinyl-N,N-dimethylpyridin-4-amine has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Catalysis: It serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity
Mécanisme D'action
The mechanism of action of 2-hydrazinyl-N,N-dimethylpyridin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with target molecules, leading to inhibition or activation of specific pathways. The dimethylamino group may enhance the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-dimethylaminopyridine: A related compound with similar structural features but lacking the hydrazinyl group.
2-hydrazinopyridine: Contains the hydrazinyl group but lacks the dimethylamino group.
Uniqueness
This combination of functional groups allows for versatile chemical modifications and interactions .
Propriétés
Formule moléculaire |
C7H12N4 |
|---|---|
Poids moléculaire |
152.20 g/mol |
Nom IUPAC |
2-hydrazinyl-N,N-dimethylpyridin-4-amine |
InChI |
InChI=1S/C7H12N4/c1-11(2)6-3-4-9-7(5-6)10-8/h3-5H,8H2,1-2H3,(H,9,10) |
Clé InChI |
ITWHMULXKBHUOZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=NC=C1)NN |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
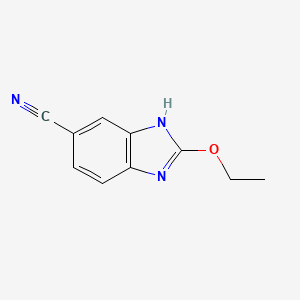
![3-(5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)aniline](/img/structure/B8694053.png)
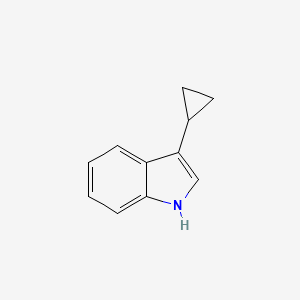

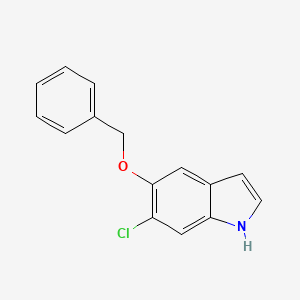
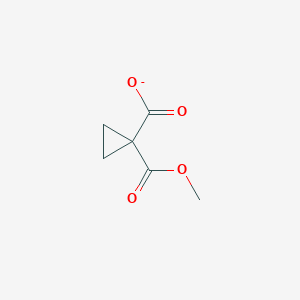
![8-Pyrido[2,3-b]pyrazin-7-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B8694098.png)
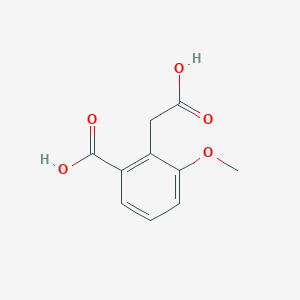
![N-[2-(2-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B8694106.png)
